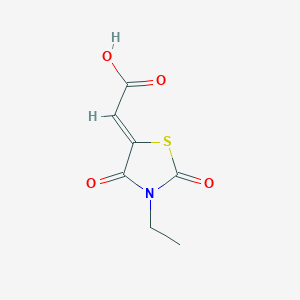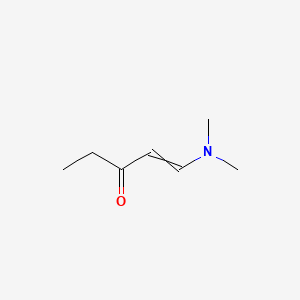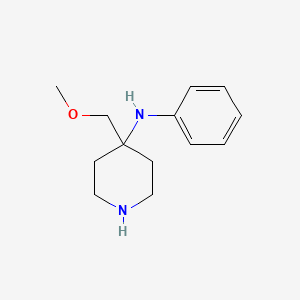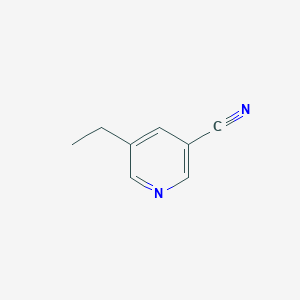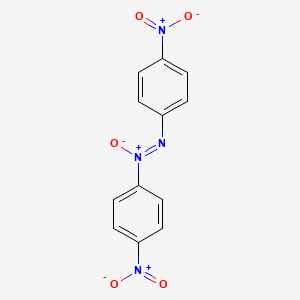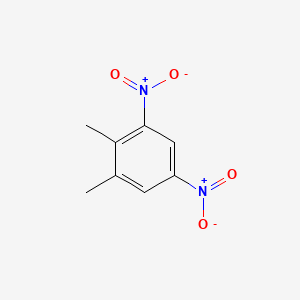
1,2-Dimethyl-3,5-dinitrobenzene
Vue d'ensemble
Description
1,2-Dimethyl-3,5-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O4 . It is a crystalline solid with a monoclinic crystal structure . This compound can be used in the production of other chemicals such as dinitrobenzenes .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-3,5-dinitrobenzene can be achieved through a continuous-flow method. This method has shown to greatly shorten the residence time to 1 minute, avoid the accumulation of large amounts of diazonium salts to reduce decomposition, and increase the product yield to 91.7% .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-3,5-dinitrobenzene consists of one molecule in the asymmetric unit . The compound has an average mass of 196.160 Da and a monoisotopic mass of 196.048401 Da .Chemical Reactions Analysis
Nitro derivatives of the o-xylene, such as 1,2-Dimethyl-3,5-dinitrobenzene, are important intermediates for preparing pharmaceuticals and agrichemicals . They can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1,2-Dimethyl-3,5-dinitrobenzene has a molecular formula of C8H8N2O4 . It is a crystalline solid with a monoclinic crystal structure .Applications De Recherche Scientifique
Electron Spin Resonance Studies
1,2-Dimethyl-3,5-dinitrobenzene has been studied in terms of electron spin resonance (ESR). This includes examining the spectra of various dinitrobenzene derivatives to understand molecular motions, frequency shifts, and linewidth effects in ESR. These investigations provide detailed insights into molecular behaviors and interactions, crucial for understanding complex chemical systems (Faber & Fraenkel, 1967).
Chemical Synthesis and Reactions
This compound plays a role in various chemical synthesis processes. For instance, it is involved in the nitration of 1,2-dimethyl-4-nitrobenzene leading to specific adducts useful in organic chemistry (Fischer & Iyer, 1980). It is also used in substitution reactions with amines, demonstrating its utility in creating new chemical compounds with specific characteristics (Plater & Harrison, 2023).
Potential in Cancer Chemoprevention
Some derivatives of 1,2-dimethyl-3,5-dinitrobenzene have shown promise in cancer chemoprevention research. Isolated compounds from related structures have been evaluated for their activity in inducing detoxifying enzymes, which is a significant pathway in cancer prevention (Zheng, Kenney, & Lam, 1992).
Photochemistry and Molecular Structure
The photochemistry and structure-reactivity relationships of dinitrobenzene derivatives, including those related to 1,2-dimethyl-3,5-dinitrobenzene, have been explored. This involves analyzing their molecular structures and reactivity in photochemical processes, contributing to our understanding of how light interacts with chemical compounds (Padmanabhan et al., 1986).
Spectroscopy and Chemical Interactions
Studies have also focused on the interactions of similar dinitrobenzene compounds with various ions and solvents using spectroscopy. These findings provide crucial insights into the reactivity and behavior of such compounds in different chemical environments (Hasegawa, 1974).
Electrosynthesis and Nitration Studies
Electrosynthesis and nitration studies of dinitrobenzene derivatives have revealed interesting aspects of their chemical behavior, such as reaction mechanisms and regioselectivity. These insights are vital for applications in synthetic chemistry and material science (Shopsowitz, Lelj, & MacLachlan, 2011).
Propriétés
IUPAC Name |
1,2-dimethyl-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBGLKAGXVKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210604 | |
| Record name | Benzene, 1,2-dimethyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-3,5-dinitrobenzene | |
CAS RN |
616-69-3 | |
| Record name | 1,2-Dimethyl-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-dimethyl-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




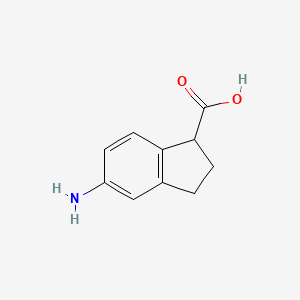
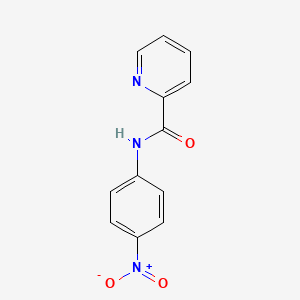
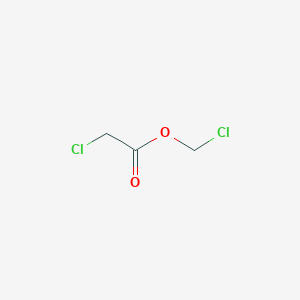


![Methyl 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B3054625.png)
